molecular formula C17H20N2O4 B2585872 N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide CAS No. 1448131-04-1

N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide

Cat. No. B2585872
CAS RN: 1448131-04-1
M. Wt: 316.357
InChI Key: DIPWMCYQTSUZGZ-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-C(O)N(R’)C(O)R’‘, where R, R’, and R’’ represent organic groups or hydrogen atoms. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .


Chemical Reactions Analysis

Oxalamides can participate in a variety of chemical reactions, including hydrolysis, reduction, and reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the furan ring could potentially make the compound aromatic and relatively stable .

Scientific Research Applications

Catalytic Activity Enhancement

N1-(2,3-dimethylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide and related compounds have been extensively studied for their role in enhancing catalytic activity in various chemical reactions. For instance, N,N'-Bisoxalamides have been shown to significantly improve the efficiency of copper-catalyzed coupling reactions. These compounds, owing to their structural characteristics, serve as effective ligands, promoting the N-arylation of anilines and cyclic secondary amines. This process benefits from the use of low catalyst loadings and operates at relatively lower temperatures, demonstrating the compound's utility in facilitating more efficient and eco-friendly chemical syntheses (Bhunia, Kumar, Ma, 2017).

Advancements in Hydroxylation Processes

The compound has also found application in the field of hydroxylation, where it contributes to the development of more efficient methods for the hydroxylation of (hetero)aryl halides. Research indicates that derivatives of this compound, when used in conjunction with copper catalysts, can significantly enhance the yields of hydroxylated products under mild conditions. This breakthrough offers a promising avenue for the synthesis of phenols and hydroxylated heteroarenes, which are crucial intermediates in the pharmaceutical industry (Xia, Gan, Wang, Li, Ma, 2016).

Synthesis of Internal Alkynes

Furthermore, these oxalamide derivatives have been instrumental in the copper-catalyzed coupling of terminal alkynes with aryl halides, leading to the formation of internal alkynes. This process showcases the versatility of this compound derivatives as ligands in facilitating reactions that forge carbon-carbon bonds, a fundamental step in the synthesis of complex organic molecules (Chen, Li, Xu, Ma, 2023).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-11-5-3-6-13(12(11)2)19-17(22)16(21)18-9-8-14(20)15-7-4-10-23-15/h3-7,10,14,20H,8-9H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPWMCYQTSUZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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